molecular formula C5H9FO2S B13499535 2,2-Dimethylcyclopropane-1-sulfonyl fluoride

2,2-Dimethylcyclopropane-1-sulfonyl fluoride

Cat. No.: B13499535
M. Wt: 152.19 g/mol
InChI Key: HOBQXDOILTUBGF-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropane-1-sulfonyl fluoride is an organosulfur compound that features a cyclopropane ring substituted with two methyl groups and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts to enhance the efficiency of the fluoride exchange process .

Another method involves the direct fluorosulfonylation of 2,2-dimethylcyclopropane using fluorosulfonyl radicals. This approach is advantageous due to its concise and efficient nature, allowing for the direct formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often relies on scalable and cost-effective methods. One such method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This gas can be used in combination with various substrates to produce sulfonyl fluorides in high yields .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include sulfonamides, aryl sulfonates, and alkenyl sulfonates. These products are valuable intermediates in organic synthesis and have applications in various fields .

Scientific Research Applications

2,2-Dimethylcyclopropane-1-sulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropane-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The compound’s molecular targets include serine and cysteine residues in enzymes, which are critical for their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethylcyclopropane-1-sulfonyl fluoride include:

Uniqueness

This compound is unique due to its cyclopropane ring structure, which imparts additional strain and reactivity to the molecule. This makes it a valuable tool in synthetic chemistry and a promising candidate for the development of new bioactive compounds .

Properties

Molecular Formula

C5H9FO2S

Molecular Weight

152.19 g/mol

IUPAC Name

2,2-dimethylcyclopropane-1-sulfonyl fluoride

InChI

InChI=1S/C5H9FO2S/c1-5(2)3-4(5)9(6,7)8/h4H,3H2,1-2H3

InChI Key

HOBQXDOILTUBGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1S(=O)(=O)F)C

Origin of Product

United States

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